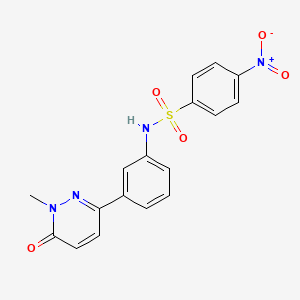
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a phenyl ring, and a nitrobenzenesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl ring and the nitrobenzenesulfonamide group. Key steps may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Phenyl Ring: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the phenyl ring to the pyridazinone core.
Introduction of the Nitrobenzenesulfonamide Group: This can be done through sulfonation and nitration reactions, followed by amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
科学研究应用
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Researchers may investigate its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could involve inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription pathways.
相似化合物的比较
Similar Compounds
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can participate in various redox reactions and may enhance the compound’s ability to interact with biological targets.
属性
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-20-17(22)10-9-16(18-20)12-3-2-4-13(11-12)19-27(25,26)15-7-5-14(6-8-15)21(23)24/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBOYBPVWKIHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3,9-trimethyl-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2758975.png)
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2758976.png)
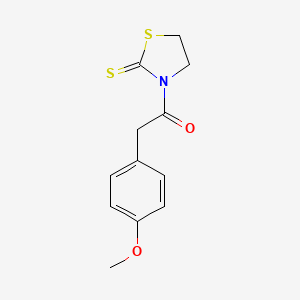
![N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide](/img/structure/B2758978.png)

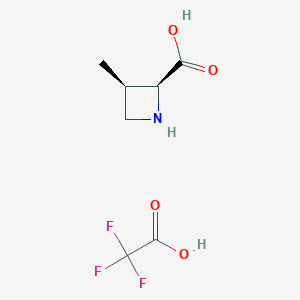
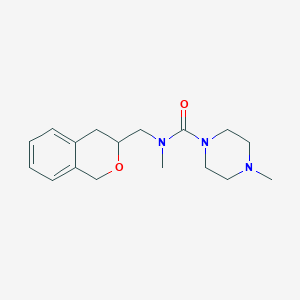
![2-(3,4-dimethylphenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2758983.png)
![2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2758984.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2758986.png)
![N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B2758987.png)
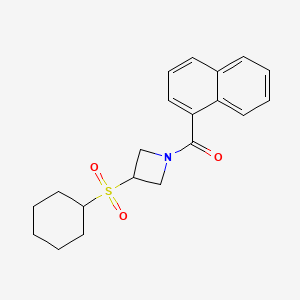
![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2758994.png)
![3-CHLORO-N-{2-METHYL-4-[(Z)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2758996.png)
